1-Amino-1-(4-fluoro-2-methylphenyl)acetone

Description

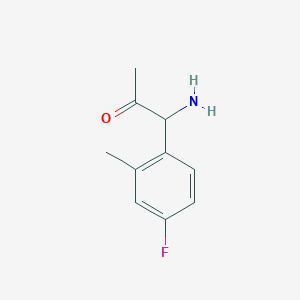

1-Amino-1-(4-fluoro-2-methylphenyl)acetone is an amino-substituted aromatic ketone characterized by a fluorinated and methylated phenyl ring attached to an acetone backbone. The compound features a primary amino group (-NH₂) directly bonded to the carbonyl-bearing carbon, with a 4-fluoro-2-methylphenyl substituent. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, or materials science.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

1-amino-1-(4-fluoro-2-methylphenyl)propan-2-one |

InChI |

InChI=1S/C10H12FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |

InChI Key |

YSIMLJZRMQMUKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Fluoro-2-methylbenzonitrile

A critical intermediate in the synthetic route is 4-fluoro-2-methylbenzonitrile , which can be prepared from 4-fluoro-2-methylbenzaldehyde via an oxime intermediate.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | 4-fluoro-2-methylbenzaldehyde → 4-fluoro-2-methylbenzaldoxime | Reaction with hydroxylamine hydrochloride at 20–25°C | Mild temperature to avoid side reactions |

| 2 | 4-fluoro-2-methylbenzaldoxime → 4-fluoro-2-methylbenzonitrile | Dehydration using sodium bisulfate monohydrate in toluene at 110–115°C | Avoids toxic reagents; solvent choice enhances yield and purity |

| 3 | Crystallization | From toluene/hexane mixture | Purifies the benzonitrile intermediate |

This method avoids hazardous bromo intermediates and high boiling solvents, making it commercially viable and safer for scale-up.

Conversion to 1-Amino-1-(4-fluoro-2-methylphenyl)acetone

Reductive Amination of the Corresponding Phenylacetone

The key step to form the amino ketone involves reductive amination of the corresponding ketone (4-fluoro-2-methylphenylacetone) with ammonia or an amine source.

| Step | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 4-fluoro-2-methylphenylacetone + NH3 (or ammonium salts) | Reducing agent: NaBH4, catalytic hydrogenation, or enzymatic reduction | Mild to moderate temperature, solvent such as methanol or ethanol | Formation of this compound |

This reductive amination can be performed chemically or enzymatically. Enzymatic methods using lipases or other biocatalysts have been reported to provide enantiomerically enriched products with high selectivity and yield.

Alternative Enzymatic and Microbial Methods

Microorganisms and enzymes have been employed to obtain optically active amino ketones, which may be relevant for chiral synthesis of derivatives like this compound.

- Microbial asymmetric reduction of aminoketones to amino alcohols has been documented, which could be adapted for this compound's synthesis.

- Lipase-catalyzed synthesis of fluorinated β-amino acids demonstrates the feasibility of enzymatic routes for fluorinated amino compounds.

Summary Table of Preparation Methods

Research Findings and Considerations

- The process described in patent WO2016024224 emphasizes a practical and scalable route to 4-fluoro-2-methylbenzonitrile, a pivotal intermediate, avoiding hazardous brominated compounds and harsh solvents.

- Microbial and enzymatic methods offer promising routes for chiral synthesis of amino ketones and related compounds, which could be adapted for this compound to achieve optical purity.

- The choice of solvent and reaction temperature critically impacts yield and purity, with toluene and temperatures around 110°C favored for nitrile formation.

- Purification by crystallization from mixed solvents (toluene/hexane) enhances product isolation and quality.

Chemical Reactions Analysis

1-Amino-1-(4-fluoro-2-methylphenyl)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

1-Amino-1-(4-fluoro-2-methylphenyl)acetone serves as a building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, enabling the formation of more complex molecules. This versatility is crucial in developing new compounds for pharmaceuticals and other applications.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The amino group allows for hydrogen bonding with biological targets, which may enhance its efficacy as a pharmaceutical agent. Studies have shown that compounds with similar structures often possess significant bioactivity due to their ability to interact with specific receptors or enzymes within biological systems.

Pharmaceutical Development

Ongoing research explores the potential of this compound as a pharmaceutical intermediate for drug development. Its unique structural characteristics may lead to the discovery of novel therapeutic agents targeting various diseases, particularly those involving inflammatory and degenerative conditions .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound by evaluating its effects on cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in specific cancer types, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated that this compound exhibited significant inhibitory effects, highlighting its potential use in developing new antimicrobial agents.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fine chemicals and specialty materials. Its unique chemical properties make it suitable for various industrial processes, including the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-fluoro-2-methylphenyl)acetone involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenyl ring and amino group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Electronic Effects

- Methyl Group Influence: The 2-methyl group introduces steric hindrance, which may reduce reactivity in electrophilic substitutions compared to unsubstituted analogs like 4'-Amino-3'-fluoroacetophenone .

- Amino-Ketone Synergy: The amino group enables nucleophilic reactivity (e.g., imine formation), while the ketone participates in carbonyl chemistry, a feature shared with compounds like 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride .

Physical and Chemical Properties

- Solubility: Hydrochloride salts (e.g., 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride) exhibit higher water solubility than the free base form of the target compound .

- Thermal Stability: Methyl and fluorine substituents likely increase thermal stability compared to non-substituted amino-acetophenones, as seen in 4'-Amino-3'-fluoroacetophenone’s melting point range (188–196°C) .

- Crystallinity : Fluorinated analogs like the compound in exhibit distinct crystal packing due to hydrogen-bonding interactions, suggesting similar behavior in the target compound.

Biological Activity

1-Amino-1-(4-fluoro-2-methylphenyl)acetone, a compound with the molecular formula C10H12FNO, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological implications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H12FNO |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 55294904 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The amino group can form hydrogen bonds with active site residues of enzymes and receptors, while the fluorine atom may enhance lipophilicity and binding affinity. These interactions can modulate enzyme activity and receptor signaling pathways, which are crucial for its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of amino-acid conjugated compounds have shown promising antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been studied in the context of neuronal nitric oxide synthase (nNOS) inhibition, which is relevant for neurodegenerative diseases. Compounds with similar structures have shown selective inhibition against nNOS with promising selectivity over other nitric oxide synthase isoforms .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective properties of related compounds in models of neurodegeneration, demonstrating that modifications at the phenyl ring could enhance potency against nNOS while maintaining selectivity .

- Anticancer Activity : Another investigation assessed the anticancer potential of amino-acid conjugated derivatives, showing that certain modifications led to improved activity against cancer cell lines .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.